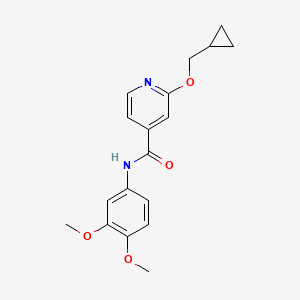
2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide, also known as CPI-1189, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of isonicotinamide derivatives that exhibit potential therapeutic properties. CPI-1189 has been extensively studied for its pharmacological properties, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in detail.
Mecanismo De Acción
The mechanism of action of 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide involves the inhibition of various signaling pathways that are involved in the pathogenesis of inflammatory diseases and cancer. 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. Additionally, 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide has been found to inhibit the activation of STAT3, a transcription factor that is involved in the regulation of cell growth and survival. The inhibition of these signaling pathways results in the suppression of inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide has been shown to exhibit significant biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. Additionally, 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide has been shown to induce apoptosis in cancer cells, leading to the suppression of tumor growth. 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide has also been found to modulate the activity of various enzymes, such as COX-2 and MMP-9, which play a critical role in the pathogenesis of inflammatory diseases and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide has several advantages and limitations for lab experiments. The compound exhibits high potency and selectivity towards its target molecules, making it an ideal candidate for drug development. Additionally, 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide has been shown to exhibit good pharmacokinetic properties, such as high bioavailability and low toxicity. However, the synthesis of 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide is a complex process that requires expertise in organic chemistry. Additionally, the compound is relatively expensive, which may limit its use in large-scale experiments.
Direcciones Futuras
The potential therapeutic properties of 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide have generated significant interest in the scientific community, and several future directions have been identified. One of the key areas of research is the development of novel 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide analogs that exhibit improved pharmacological properties. Additionally, the use of 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide in combination with other drugs for the treatment of inflammatory diseases and cancer is being explored. Furthermore, the elucidation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer activities of 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide is an area of active research. Overall, 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide has significant potential as a therapeutic agent, and its future directions hold promise for the development of novel drugs for the treatment of various diseases.
In conclusion, 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide is a novel compound that exhibits significant potential as a therapeutic agent. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. The compound exhibits high potency and selectivity towards its target molecules, making it an ideal candidate for drug development. The elucidation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer activities of 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide is an area of active research, and its future directions hold promise for the development of novel drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide involves a series of chemical reactions that are carried out in a controlled environment. The process starts with the reaction of 2-(cyclopropylmethoxy)benzaldehyde with methylamine to yield 2-(cyclopropylmethoxy)benzylamine. The resulting compound is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base to produce 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide. The synthesis method of 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide has been optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit significant anti-inflammatory and anti-cancer activities. 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a critical role in the pathogenesis of various inflammatory diseases. Additionally, 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-22-15-6-5-14(10-16(15)23-2)20-18(21)13-7-8-19-17(9-13)24-11-12-3-4-12/h5-10,12H,3-4,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNMZVJBFCVUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)OCC3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

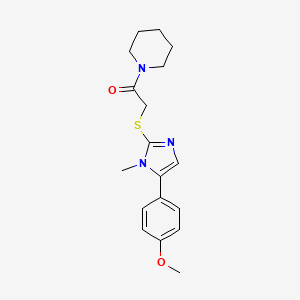
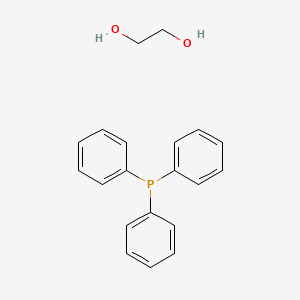
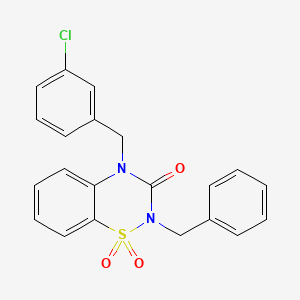
![1-(2-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![5-((2-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2833571.png)
![Tert-butyl 3-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2833573.png)
![2-((6-Ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile](/img/structure/B2833574.png)
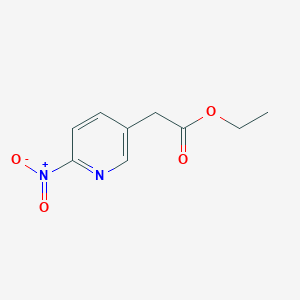

![N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B2833578.png)
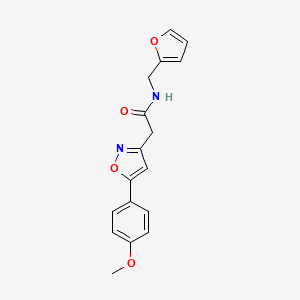
![2-[N-(1,3-thiazol-2-yl)6-chloropyridine-3-sulfonamido]acetamide](/img/structure/B2833581.png)
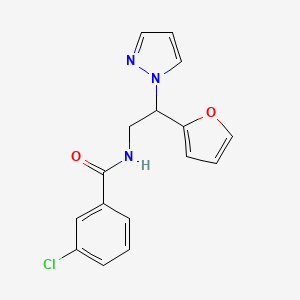
![Ethyl 4-oxo-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butanoate](/img/structure/B2833583.png)